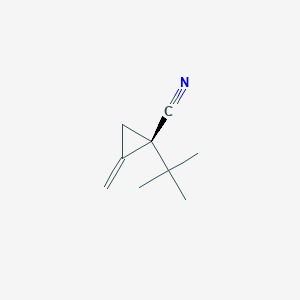
(1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a tert-butyl group, a methylidene group, and a carbonitrile group
Méthodes De Préparation
The synthesis of (1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a similar carbene source. The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Analyse Des Réactions Chimiques
(1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other functionalized derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to (1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile include other cyclopropane derivatives with different substituents These compounds may share similar reactivity and applications but differ in their specific chemical and physical properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and the development of novel applications.
Propriétés
Numéro CAS |
827342-54-1 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
(1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H13N/c1-7-5-9(7,6-10)8(2,3)4/h1,5H2,2-4H3/t9-/m1/s1 |
Clé InChI |
PCAASBWYDPNHOZ-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)[C@]1(CC1=C)C#N |
SMILES canonique |
CC(C)(C)C1(CC1=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


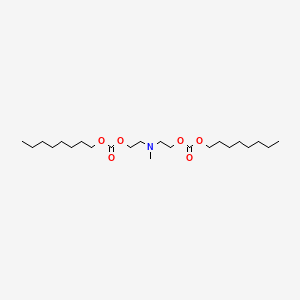
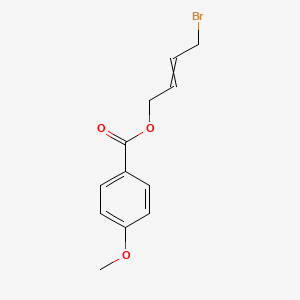

![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
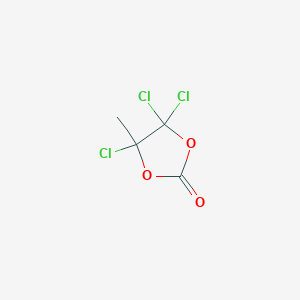
![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
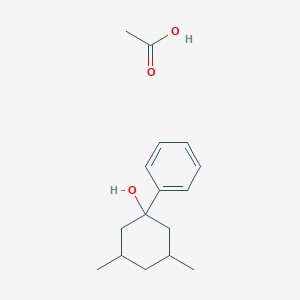
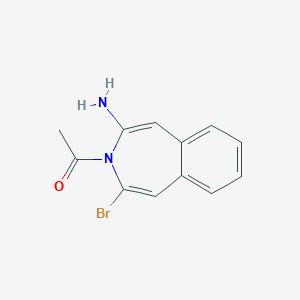
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
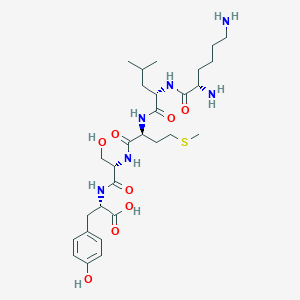
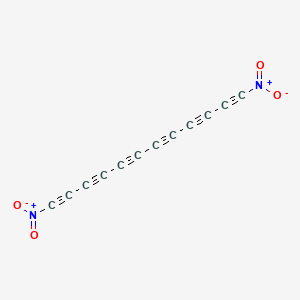
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)
